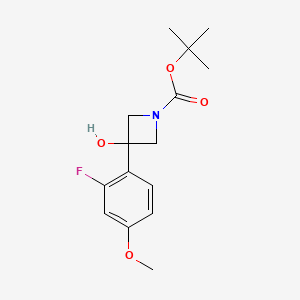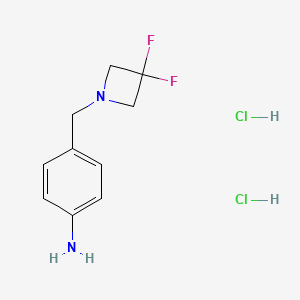
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13F2N2·2HCl It is known for its unique structure, which includes a difluoroazetidine ring attached to a benzene ring via a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 3,3-difluoroalkylamine.
Attachment of the Benzene Ring: The azetidine ring is then attached to a benzene ring via a methyl group through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
- 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
Uniqueness
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is unique due to its specific structure, which includes a difluoroazetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Propiedades
Fórmula molecular |
C10H14Cl2F2N2 |
|---|---|
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8;;/h1-4H,5-7,13H2;2*1H |
Clave InChI |
WZVZYVFYDXQFGC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC=C(C=C2)N)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


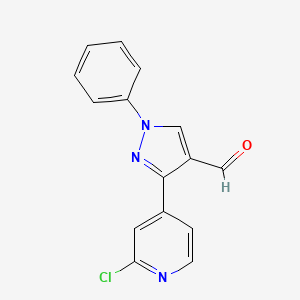
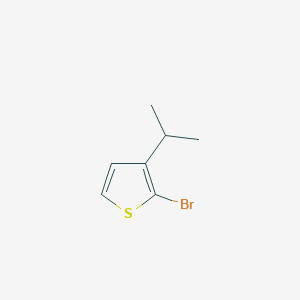


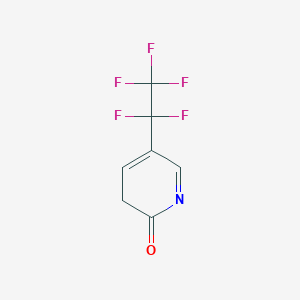
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
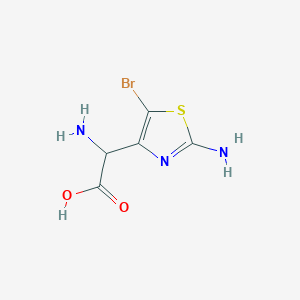
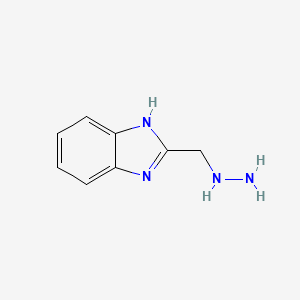
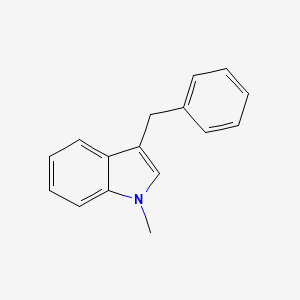
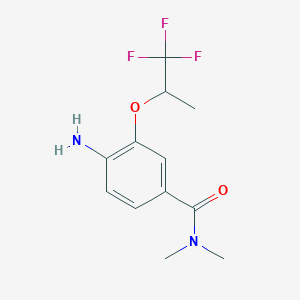
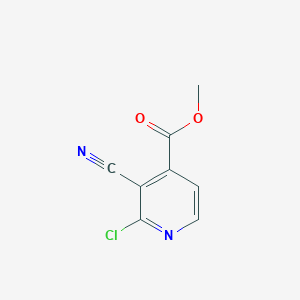
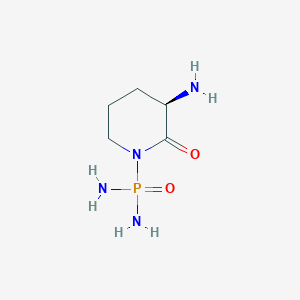
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
